
3-Ethyl-4,4-dimethylpent-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-4,4-dimethylpent-2-enoic acid: is an organic compound with the molecular formula C9H16O2 It is a carboxylic acid with a unique structure characterized by an ethyl group at the third carbon and two methyl groups at the fourth carbon of the pent-2-enoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4,4-dimethylpent-2-enoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 4,4-dimethylpent-2-enoic acid with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to enhance the efficiency of the alkylation process. Additionally, purification techniques like distillation and recrystallization are used to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-Ethyl-4,4-dimethylpent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the double bond can yield saturated derivatives.
Substitution: The ethyl and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using reagents like bromine (Br2) or chlorine (Cl2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated carboxylic acids.
Substitution: Formation of halogenated derivatives.
科学研究应用
3-Ethyl-4,4-dimethylpent-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Ethyl-4,4-dimethylpent-2-enoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the double bond and alkyl groups may participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4,4-Dimethylpent-2-enoic acid: Lacks the ethyl group at the third carbon.
3,4-Dimethylpent-2-enoic acid: Has a methyl group instead of an ethyl group at the third carbon.
3-Ethyl-3-methylpent-2-enoic acid: Has a different arrangement of the methyl and ethyl groups.
Uniqueness
3-Ethyl-4,4-dimethylpent-2-enoic acid is unique due to the presence of both an ethyl group at the third carbon and two methyl groups at the fourth carbon. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
922177-79-5 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC 名称 |
3-ethyl-4,4-dimethylpent-2-enoic acid |
InChI |
InChI=1S/C9H16O2/c1-5-7(6-8(10)11)9(2,3)4/h6H,5H2,1-4H3,(H,10,11) |
InChI 键 |
KCUXJHSOTGNEBJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(=CC(=O)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


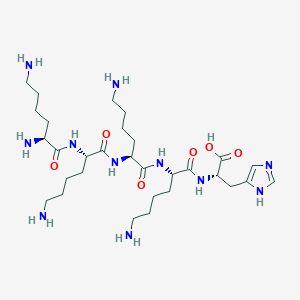
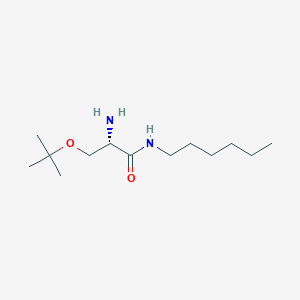
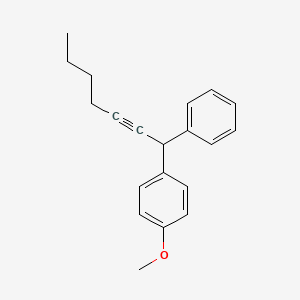
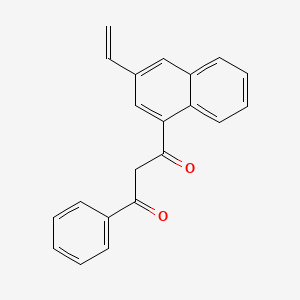

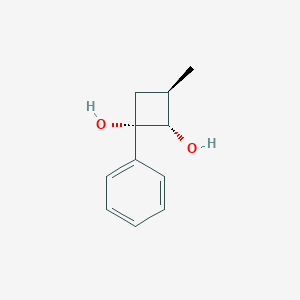
![4-[(2R)-4-Methyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B14186328.png)
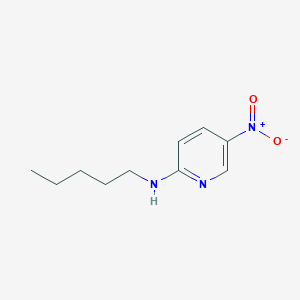
![3-[Dimethyl(phenyl)silyl]-1-phenyl-4-(trimethylsilyl)-1H-pyrazole](/img/structure/B14186346.png)
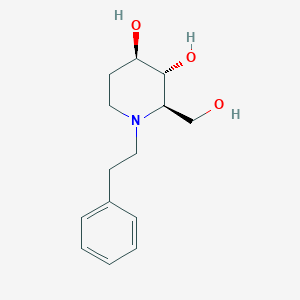
![(2-Fluorophenyl)[4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methanone](/img/structure/B14186356.png)
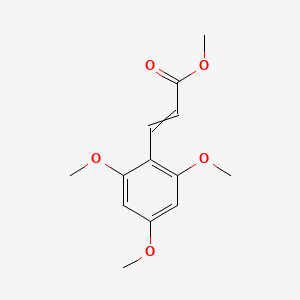
![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B14186361.png)
![2-[2-(4-Chlorophenyl)-2-oxo-1-phenylethyl]pyridazin-3(2H)-one](/img/structure/B14186363.png)
